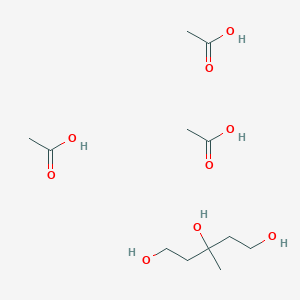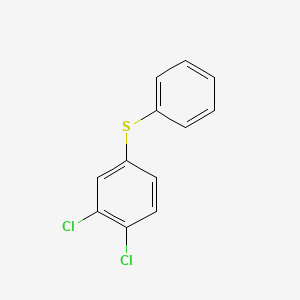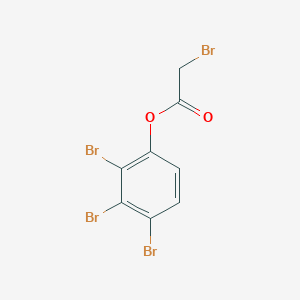
2,3,4-Tribromophenyl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tribromophenyl bromoacetate is an organic compound that belongs to the class of brominated phenyl esters It is characterized by the presence of three bromine atoms attached to the phenyl ring and a bromoacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromophenyl bromoacetate typically involves the bromination of phenyl acetate followed by esterification. One common method is the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions on the phenyl ring. The resulting tribromophenyl acetate is then reacted with bromoacetyl chloride in the presence of a base such as pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
2,3,4-Tribromophenyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,4-Tribromophenyl bromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of flame retardants and other brominated compounds for industrial applications
作用機序
The mechanism of action of 2,3,4-Tribromophenyl bromoacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can further interact with biological molecules .
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the bromoacetate group.
2,3,4-Tribromophenol: Similar bromination pattern but without the ester group. It has applications in organic synthesis and as an intermediate in chemical production.
Uniqueness
2,3,4-Tribromophenyl bromoacetate is unique due to the presence of both the tribromophenyl and bromoacetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
66989-14-8 |
|---|---|
分子式 |
C8H4Br4O2 |
分子量 |
451.73 g/mol |
IUPAC名 |
(2,3,4-tribromophenyl) 2-bromoacetate |
InChI |
InChI=1S/C8H4Br4O2/c9-3-6(13)14-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2 |
InChIキー |
RLEYNVKEDUANTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC(=O)CBr)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)


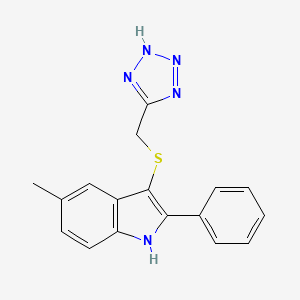
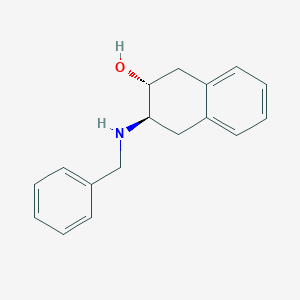
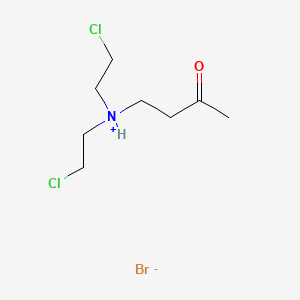
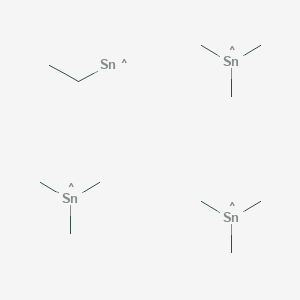

![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
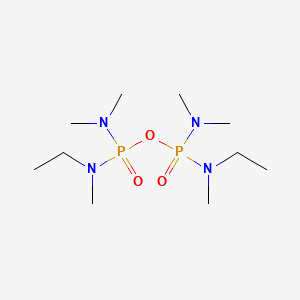
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

